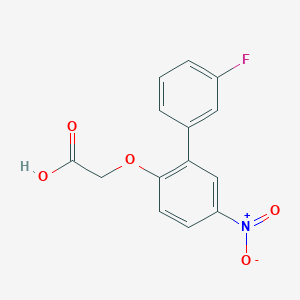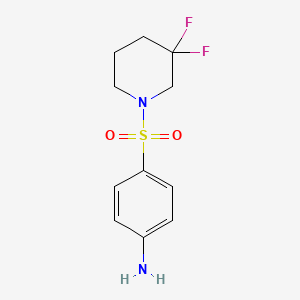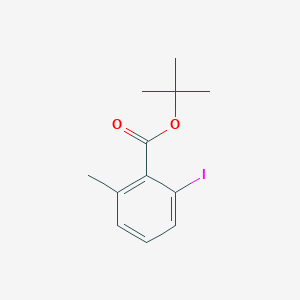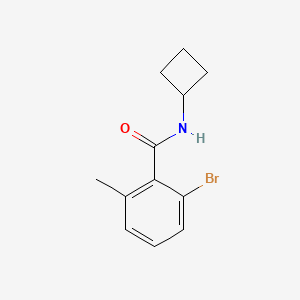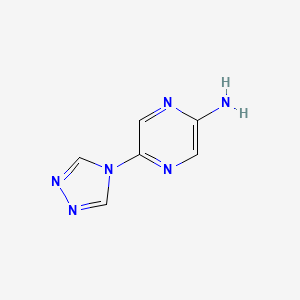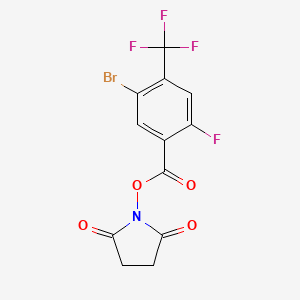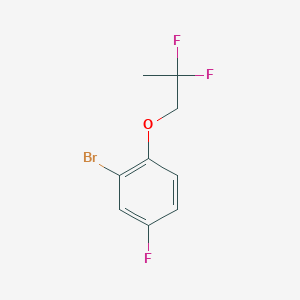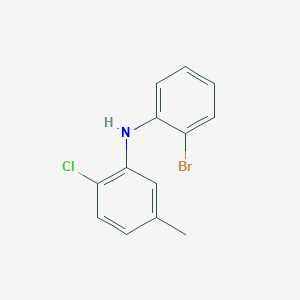![molecular formula C10H10BrF2N3O2 B8126484 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B8126484.png)
5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a bipyridinyl ring system. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Fluorination: The incorporation of fluorine atoms is carried out using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production of 5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
化学反应分析
Types of Reactions
5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products
The major products formed from these reactions include various substituted bipyridinyl derivatives, amino-substituted bipyridinyls, and N-oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
作用机制
The mechanism of action of 5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the nitro group can also lead to the generation of reactive nitrogen species, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
4-Bromo-3,5-difluoroanisole: Used as an inhibitor of cyclin-dependent kinases and in the synthesis of aminopyridine N-oxides.
5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial activity against various microorganisms.
Uniqueness
5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is unique due to the combination of bromine, fluorine, and nitro groups on a bipyridinyl ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N3O2/c11-7-5-8(16(17)18)9(14-6-7)15-3-1-10(12,13)2-4-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYNKLFHEOLWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
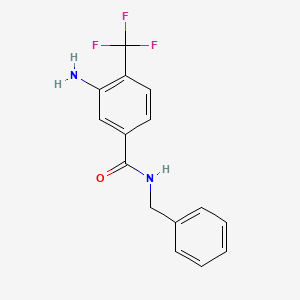
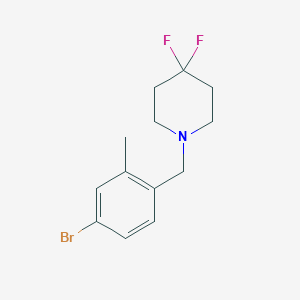
![Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate](/img/structure/B8126429.png)

![N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide](/img/structure/B8126444.png)
